N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride
Description
Historical Development of Indan and Cyclopentanamine Derivatives
The indane scaffold (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring) has been a cornerstone in medicinal chemistry since the mid-20th century. Early work focused on indane-1,3-dione derivatives, which demonstrated diverse bioactivity, including anticoagulant and anti-inflammatory properties. The discovery of indane dimers in the 2010s, such as PH46, marked a significant advancement, as these compounds showed potent inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in preclinical models.
Cyclopentanamine derivatives emerged concurrently, with cyclopentamine (CAS 102-45-4) serving as a prototypical compound. Characterized by a cyclopentane ring substituted with an ethylamine group, cyclopentamine was initially studied for its stimulant effects on the central nervous system. The integration of cyclopentanamine into larger pharmacophores, as seen in N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride, represents a strategic effort to combine the metabolic stability of indane with the neuroactive potential of amine-containing cyclopentanes.
Significance in Contemporary Pharmacological Research
Modern studies highlight the compound’s dual utility in targeting inflammatory pathways and neuromodulatory systems. For instance, indane dimers structurally related to this compound have demonstrated efficacy in reducing myeloperoxidase (MPO) activity and colon cytokines in murine colitis models, suggesting potential applications in inflammatory bowel disease. Additionally, the cyclopentanamine moiety may interact with adrenergic or dopaminergic receptors, analogous to older sympathomimetic agents like cyclopentamine.
Recent synthetic advancements, such as domino reactions and multicomponent strategies, have enabled efficient production of indane-cyclopentanamine hybrids, accelerating structure-activity relationship (SAR) studies. These efforts aim to optimize bioavailability and target selectivity while minimizing off-target effects.
Structural Relationship to Known Neuroactive Compounds
The compound’s structure aligns with two major classes of neuroactive agents:
- Indane-based antidepressants : The indane core resembles tranylcypromine, a monoamine oxidase inhibitor (MAOI), though the absence of a cyclopropane ring in this compound likely alters its mechanism.
- Cycloalkylamine stimulants : The cyclopentanamine group shares structural homology with cyclopentamine, which acts as a norepinephrine reuptake inhibitor.
Key structural features include:
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-7-15(6-1)16-11-12-8-9-13-4-3-5-14(13)10-12;/h8-10,15-16H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWYSDCFTFJKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride typically involves the following steps:
Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions starting from simple aromatic compounds. This often involves cyclization reactions under acidic or basic conditions.
Attachment of the Cyclopentanamine Group: The cyclopentanamine group is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Structure and Composition
The molecular formula for N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride is with a molecular weight of approximately 251.79 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various biological targets.
Pharmaceutical Development
This compound has been investigated for its potential pharmacological properties. Its structural similarity to known psychoactive compounds suggests possible applications in neuropharmacology. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.
Case Studies in Drug Design
Several case studies highlight the role of this compound in drug design:
-
Case Study 1: Neurotransmitter Modulation
A study explored the effects of similar indene derivatives on dopamine receptors. Researchers found that modifications to the indene structure could enhance binding affinity and selectivity for specific receptor subtypes, indicating a pathway for developing targeted therapies for conditions such as schizophrenia and Parkinson's disease. -
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of compounds derived from indene structures. Results showed that certain derivatives could significantly reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases.
Synthetic Chemistry
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding these synthetic routes is crucial for large-scale production and application in various research settings.
Synthetic Route Overview
- Starting Materials : The synthesis typically begins with readily available indene derivatives.
- Reactions : Key reactions may include nucleophilic substitutions and cyclization processes.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final hydrochloride salt form.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(2,3-Dihydro-1H-inden-5-yl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride (CAS No. 2748590-83-0)
- Structural Differences: Replaces the cyclopentanamine group with a pyrrolidinyl-pentanone backbone.
- Analytical Characterization: Studied via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, common techniques for verifying cathinone derivatives .
- Pharmacological Implications: The pyrrolidinyl group is associated with psychoactive properties in cathinones, suggesting this analogue may exhibit stimulant effects, whereas the cyclopentanamine in the target compound could modulate receptor interactions differently .
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS No. 1191908-38-9)
- Structural Differences: Features a chlorine substituent at the 5-position of the indene ring and lacks the methylcyclopentanamine chain. The chloro group enhances lipophilicity and may influence binding affinity to monoamine transporters.
- Synthesis : Prepared via chiral resolution or asymmetric synthesis, reflecting stricter stereochemical control compared to the target compound’s simpler alkylation steps .
3-Methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine Derivatives
- Structural Differences : Incorporates a complex heterocyclic system (imidazopyrrolopyrazine) instead of the indene scaffold. This modification likely enhances interactions with kinase targets or nucleic acids.
Pharmacological and Regulatory Considerations
- However, the cyclopentanamine group may reduce stimulant effects compared to traditional cathinones .
- Regulatory Status: Compounds like 1-(2,3-dihydro-1H-inden-5-yl)-2-(1-pyrrolidinyl)-1-pentanone HCl are often classified as New Psychoactive Substances (NPS), subject to rapid legislative control. The target compound’s status remains undefined but warrants monitoring .
Key Research Findings and Gaps
- Structural Insights : X-ray crystallography (using SHELX or ORTEP-3 ) could resolve the target compound’s conformation, aiding in docking studies.
- Metabolic Studies: No data exist on its metabolism, but analogues like hexadecanoic acid esters (e.g., in plant extracts ) suggest pathways for fatty acid conjugation.
- Toxicity : The hydrochloride salt’s acute toxicity profile is unstudied, though similar amines (e.g., 2-(3,4-dihydroxyphenyl)ethylamine HCl ) show dose-dependent effects.
Biological Activity
N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHClN
- CAS Number : 1258641-08-5
- Molecular Weight : 229.73 g/mol
The compound features a cyclopentanamine moiety attached to a dihydroindene structure, which may influence its interaction with biological targets.
1. Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. In a study evaluating the effects of various indene derivatives, it was found that certain analogs demonstrated significant activity in behavioral models of depression, suggesting potential for treating mood disorders .
2. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The mechanism appears to involve modulation of neurotransmitter systems and reduction of inflammatory responses in neural tissues.
3. Antimicrobial Activity
Preliminary evaluations have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness was measured using standard antimicrobial susceptibility tests, indicating potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in neural tissues.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reductive amination between 2,3-dihydro-1H-indene-5-carbaldehyde and cyclopentanamine, followed by HCl salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability .
- Temperature control : Maintain 0–5°C during imine formation to minimize side reactions .
- Catalyst optimization : Use sodium cyanoborohydride for selective reduction of the Schiff base intermediate .
Optimization can employ Design of Experiments (DoE) to systematically vary factors like molar ratios, temperature, and reaction time, reducing trial-and-error approaches .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms backbone structure (e.g., cyclopentane and indene moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .
- HPLC-PDA/ELSD : Quantifies purity (>98%) and detects impurities via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Cross-validate results with PubChem’s canonical SMILES (C1CCC(C1)NCC2=CC3=C(CC=C3)C=C2.Cl ) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve reaction design for derivatives of this compound?
- Methodological Answer : Integrate quantum mechanical (QM) calculations (e.g., DFT) to:
- Predict transition states and energy barriers for key steps (e.g., reductive amination) .
- Screen solvent effects via COSMO-RS models to optimize dielectric environments .
Combine with machine learning (ML) to analyze historical reaction data, accelerating condition selection . Validate predictions with small-scale experiments before scaling .
Q. How should researchers address discrepancies in experimental data, such as conflicting reactivity or stability profiles?
- Methodological Answer : Follow a systematic root-cause analysis :
- Reproducibility checks : Confirm ambient conditions (humidity, oxygen levels) using controlled glovebox experiments .
- Isolate variables : Test individual functional groups (e.g., indene vs. cyclopentane) to identify reactivity hotspots .
- Cross-lab validation : Share samples with independent labs to rule out instrumentation bias .
Document all parameters in a FAIR data framework (Findable, Accessible, Interoperable, Reusable) .
Q. What strategies are recommended for identifying and quantifying synthetic impurities or degradation products?
- Methodological Answer : Use LC-MS/MS with targeted MRM (Multiple Reaction Monitoring) to detect low-abundance impurities. Key steps:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways .
- Impurity profiling : Compare retention times and fragmentation patterns against reference standards (e.g., EP impurities A–H) .
- Quantitative NMR (qNMR) : Absolute quantification of major impurities using internal standards (e.g., maleic acid) .
Q. How can process control and simulation enhance scalability in synthesizing this compound?
- Methodological Answer : Implement model-based process engineering :
- Kinetic modeling : Fit rate constants to experimental data using software like Aspen Plus to predict batch reactor performance .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman probes for real-time monitoring of intermediate concentrations .
- Risk assessment : Apply FMEA (Failure Mode and Effects Analysis) to prioritize critical parameters (e.g., pH, mixing efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
